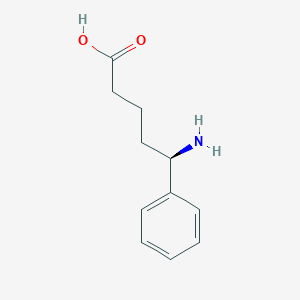

(5R)-5-Amino-5-phenylpentanoic acid

Vue d'ensemble

Description

(5R)-5-Amino-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to the fifth carbon of a pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Amino-5-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the use of L-glutamate as a starting material. The synthetic pathway includes the following steps:

Thiolactam Formation: L-glutamate is converted to a thiolactam intermediate.

Eschenmoser Coupling: The thiolactam is coupled with tert-butylbromo acetate to form a vinylogous amide.

Reduction: The vinylogous amide is reduced using sodium cyanoborohydride and acetic acid to yield a protected amino diacid.

Catalytic Hydrogenation: The protected amino diacid undergoes catalytic hydrogenation.

Derivatization and Deprotection: The intermediate is derivatized and deprotected to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(5R)-5-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(5R)-5-Amino-5-phenylpentanoic acid has been investigated for its potential role as a chemotherapeutic agent. It acts as a substrate for the LAT1/4F2hc transporter, which is crucial for the transport of amino acids across cell membranes. This property is particularly significant in targeting cancer cells that exhibit increased amino acid uptake for growth and proliferation .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with glutamate receptors. Its structural similarity to other amino acids allows it to modulate synaptic transmission, which can have implications for treating neurological disorders .

Biochemical Research

In biochemical studies, this compound is utilized as a building block for synthesizing various peptides and proteins. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable in drug design and development .

Cell Culture and Gene Therapy

The compound is employed in cell culture systems to study cellular responses to amino acids and their derivatives. Additionally, its role in gene therapy applications is being explored, particularly in enhancing the delivery of therapeutic genes into target cells .

Case Study 1: Chemotherapeutic Potential

A study published in Cancer Research examined the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation by disrupting amino acid transport mechanisms essential for tumor growth .

Case Study 2: Neurotransmission Modulation

Research conducted at a leading neuroscience institute explored how this compound affects glutamatergic signaling pathways. The findings showed that the compound could enhance synaptic plasticity, suggesting potential applications in treating cognitive disorders like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of (5R)-5-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,5R)-2-Amino-5-hydroxyhexanoic acid: Similar in structure but contains a hydroxyl group instead of a phenyl group.

(3S,5R)-Carbapenam-3-carboxylic acid: Contains a carbapenam ring structure, differing significantly in its chemical properties and applications.

Uniqueness

(5R)-5-Amino-5-phenylpentanoic acid is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical and biological properties

Activité Biologique

(5R)-5-Amino-5-phenylpentanoic acid, also known as (R)-5-amino-5-phenylpentanoic acid, is an amino acid derivative notable for its unique structural characteristics and significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H15NO2

- Molecular Weight : 197.25 g/mol

- Structure : The compound features a phenyl group attached to the fifth carbon of a pentanoic acid chain, with an amino group at the same position, contributing to its distinct properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to glutamate receptors. It may influence synaptic transmission and plasticity, which are critical for learning and memory processes.

- Enzyme Interactions : Research indicates that this compound interacts with enzymes involved in metabolic pathways, potentially affecting energy metabolism and cellular signaling processes.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has been shown to:

- Reduce Oxidative Stress : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal cells.

- Enhance Neurogenesis : Evidence suggests that it may promote the growth of new neurons in certain brain regions, which is vital for recovery from neurodegenerative conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains. This aspect highlights its potential application in developing novel antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Amino-3-hydroxybutyric acid | Similar amino and hydroxyl groups | Known for its neuroprotective effects |

| 3-Aminopropanoic acid | Aliphatic chain with amino group | Simpler structure; less complex activity |

| 4-Aminobutyric acid | Shorter carbon chain | Primarily acts as a neurotransmitter |

| 3-Hydroxyphenylalanine | Phenolic structure | Involved in dopamine metabolism |

This table illustrates that the unique stereochemistry and presence of both an amino group and a phenyl moiety at the same carbon position enhance the binding affinity and biological activity of this compound compared to other similar compounds .

Neuroprotective Study

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. The results indicated a marked increase in neuronal survival rates and improved synaptic plasticity markers.

Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against various pathogens. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Propriétés

IUPAC Name |

(5R)-5-amino-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNFPTDVGIVNDW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.